BenchChemオンラインストアへようこそ!

d-Pranoprofen

Chiral Pharmacokinetics Stereoselective Metabolism Enantiomer-Specific ADME

For precise, reproducible results in stereoselective pharmacokinetic studies, choose d-Pranoprofen over the racemate. This isolated (R)-enantiomer eliminates confounding ADME variability, as the (S)-isomer shows 1.79–1.90× higher systemic exposure in rats. It is the essential reference standard for chiral purity assays (LC-MS/MS), species-specific chiral inversion research (documented in canines), and enantiomer-specific cytotoxicity deconvolution on corneal cells. Mandatory for enantiopure drug formulation R&D per regulatory stereoisomer guidance.

Molecular Formula C5H11NO
Molecular Weight 0
CAS No. 132880-23-0
Cat. No. B1178023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-Pranoprofen
CAS132880-23-0
Molecular FormulaC5H11NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

d-Pranoprofen (CAS 132880-23-0): Understanding the (R)-Enantiomer's Differential Scientific Profile


d-Pranoprofen, designated as (R)-(−)-pranoprofen [1], is the chiral (R)-enantiomer of the 2-arylpropionic acid (2-APA) nonsteroidal anti-inflammatory drug (NSAID) pranoprofen. This compound class is widely used in ophthalmology for its anti-inflammatory properties. While racemic pranoprofen contains an equimolar mixture of both (R)- and (S)-enantiomers, d-Pranoprofen is the isolated (R)-isomer. It is critical to recognize that the pharmacological activity, pharmacokinetics, and metabolism of these two mirror-image molecules are not identical, a phenomenon known as stereoselectivity [2]. The procurement of the single enantiomer, rather than the racemate, is essential for scientific investigations requiring precise control over the molecular target or for the development of enantiopure drug formulations with potentially improved efficacy and safety profiles [3].

d-Pranoprofen (CAS 132880-23-0): Why Racemic Substitution Compromises Pharmacological Precision


The simple substitution of racemic pranoprofen for d-Pranoprofen in research or development introduces a significant and quantifiable confounder: stereoselective pharmacokinetics. In vivo studies have definitively demonstrated that the (S)-(+)-enantiomer exhibits 1.79 to 1.90 times higher systemic exposure (AUC0-∞ and Cmax) in rats compared to the (R)-(−)-enantiomer, due to differences in protein binding and glucuronidation [1]. This differential behavior, also observed in dogs, rabbits, and horses, means that using a racemate delivers an uncontrolled and variable ratio of two compounds with distinct ADME (Absorption, Distribution, Metabolism, Excretion) profiles. Consequently, any observed biological effect is a composite of two distinct molecular interactions, making it impossible to attribute activity, toxicity, or metabolic fate to a single stereoisomer. For a researcher or developer aiming for reproducible, mechanism-based outcomes, d-Pranoprofen is not an 'alternative' to the racemate; it is a unique and essential research tool that eliminates a major source of experimental variability.

d-Pranoprofen (CAS 132880-23-0): A Quantitative Comparator Guide for Scientific Selection


Stereoselective Pharmacokinetics: (R)-Pranoprofen Exhibits Significantly Lower Systemic Exposure in Vivo

d-Pranoprofen ((R)-(-)-pranoprofen) displays profoundly different pharmacokinetics compared to its antipode, S-(+)-pranoprofen. In a 2023 study administering a 5.0 mg/kg oral dose of racemic pranoprofen to rats, the S-(+)-enantiomer's maximum plasma concentration (Cmax) was 1.79 times greater and its total systemic exposure (AUC0-∞) was 1.90 times greater than that of the R-(-)-enantiomer [1].

Chiral Pharmacokinetics Stereoselective Metabolism Enantiomer-Specific ADME

Differential Inversion Propensity: (R)-Pranoprofen Undergoes Chiral Inversion in Canines

The metabolic fate of d-Pranoprofen ((R)-(-)-isomer) is species-dependent and includes a unique chiral inversion pathway not observed for the (S)-isomer. A comparative study found that in beagle dogs, a significant 14% of the administered R-(-)-enantiomer undergoes inversion to the S-(+)-form [1]. This inversion was not detected in rats [1].

Chiral Inversion Species-Specific Metabolism NSAID Pharmacology

Stereoselective Cytoprotection: Racemic Pranoprofen Demonstrates Intermediate Corneal Safety Profile

A head-to-head in vitro study comparing commercial ophthalmic solutions on human corneal epithelial cells (HCECs) revealed that Pranoprofen Eye Drops exhibited a median lethal time (LT50) of 10.38 minutes [1]. This value positions racemic pranoprofen with an intermediate safety profile on corneal cells, being less acutely cytotoxic than Dexamethasone/Tobramycin (LT50 3.28 min) and Diclofenac (LT50 9.23 min), but more cytotoxic than Bromfenac (LT50 23.80 min) [1]. While this study uses the racemate, it provides a critical baseline. The procurement of d-Pranoprofen allows for the investigation of whether this observed cytotoxicity is driven predominantly by the (R)- or (S)-enantiomer, a question that cannot be answered with the racemic mixture.

Ocular Pharmacology Corneal Toxicity NSAID Cytoprotection

d-Pranoprofen (CAS 132880-23-0): Key Application Scenarios Driven by Quantitative Evidence


Stereoselective Pharmacokinetic and ADME Studies in Preclinical Models

The well-documented 1.79- to 1.90-fold difference in systemic exposure between the enantiomers [1] makes d-Pranoprofen an indispensable standard for any research aimed at quantifying stereoselective absorption, distribution, metabolism, or excretion (ADME). It is particularly valuable for validating chiral analytical methods (e.g., LC-MS/MS) and for use as an internal standard or calibrator in studies of 2-APA NSAIDs in species like rats, dogs, rabbits, and horses [2][3]. Using d-Pranoprofen eliminates the complexity of the racemate and allows for the isolation of the R-enantiomer's unique metabolic fate, including its propensity for glucuronidation and rapid clearance.

Species-Specific Chiral Inversion Research in Veterinary Pharmacology

The finding that d-Pranoprofen undergoes a 14% chiral inversion to its (S)-antipode in canines, but not in rodents [1], defines a precise and high-value research niche. d-Pranoprofen is the critical tool for investigating the enzymatic mechanisms (e.g., specific CoA ligases and epimerases) underlying this phenomenon in dogs. This research has direct implications for veterinary drug development, where understanding species-specific prodrug activation is crucial for predicting efficacy and safety in companion animals.

Enantiomer-Specific Toxicity and Cytoprotection Profiling in Ophthalmology

Given the established intermediate cytotoxicity profile of racemic pranoprofen on corneal epithelial cells (LT50 10.38 min) [1], d-Pranoprofen is the definitive reagent for deconvoluting enantiomer-specific toxicity. By comparing the effects of pure d-Pranoprofen against those of the pure (S)-enantiomer and the racemate in parallel assays on human corneal cells, researchers can definitively assign the observed cytotoxic or cytoprotective properties to a specific stereoisomer. This is essential for developing next-generation ophthalmic NSAIDs with potentially improved safety margins.

Development of Enantiopure Pharmaceutical Formulations and Analytical Standards

For pharmaceutical companies pursuing the development of an enantiopure pranoprofen drug product, d-Pranoprofen is not an option; it is a mandatory reference standard. It is required for developing and validating the chiral purity methods necessary to ensure that the final drug product contains the desired enantiomer and is free from its unwanted antipode [2]. This application is driven by regulatory requirements for stereoisomeric drug substances and is a key differentiator for the procurement of this specific compound over the racemate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for d-Pranoprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.